molecular formula C19H19N7O2S B10833294 Diamidothiazole derivative 1

Diamidothiazole derivative 1

Cat. No.: B10833294
M. Wt: 409.5 g/mol
InChI Key: VFDWSNCXADMJQH-UHFFFAOYSA-N
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Description

Diamidothiazole derivative 1 belongs to the thiazole-based compound class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazoles are renowned for their structural versatility, enabling diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities . Such derivatives are typically synthesized via condensation reactions involving thiosemicarbazides and aldehydes or ketones, as exemplified in the synthesis of thiadiazole-fused derivatives (e.g., compound II in ) .

The pharmacological relevance of this compound likely stems from its similarity to other bioactive thiazole derivatives. For instance, imidazo-thiadiazole derivatives (e.g., 2-aralkyl-5-substituted-6-(4′-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles) exhibit potent anticancer activity, with IC₅₀ values in the micromolar range against human cancer cell lines .

Properties

Molecular Formula

C19H19N7O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-N-(4-piperazin-1-ylpyridin-3-yl)-4-N-pyridin-3-yl-1,3-thiazole-2,4-dicarboxamide

InChI

InChI=1S/C19H19N7O2S/c27-17(23-13-2-1-4-21-10-13)15-12-29-19(25-15)18(28)24-14-11-22-5-3-16(14)26-8-6-20-7-9-26/h1-5,10-12,20H,6-9H2,(H,23,27)(H,24,28)

InChI Key

VFDWSNCXADMJQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)NC(=O)C3=NC(=CS3)C(=O)NC4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diamidothiazole derivative 1 typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:

  • Thiosemicarbazide reacts with α-haloketone in the presence of a base (e.g., sodium hydroxide) to form thiosemicarbazone.
  • The thiosemicarbazone undergoes cyclization to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and solvent-free conditions can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Mechanism for Thiazolidinone Formation

  • Imine Intermediate Formation : Aldehydes react with amines to form imine intermediates.

  • Nucleophilic Attack : Thioglycolic acid attacks the imine carbon, facilitated by acid catalysis (e.g., β-cyclodextrin-SO₃H).

  • Cyclization and Dehydration : Intramolecular cyclization followed by dehydration yields thiazolidinones .

Structural Analysis and Characterization

  • Spectral Data :

    • IR : C=O stretching (e.g., 1672 cm⁻¹ for formyl groups) .

    • ¹H NMR : Peaks for NH protons (e.g., δ 9.95 ppm for formyl protons) and exchangeable NH groups (e.g., δ 12.40 ppm) .

    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 300 for C₁₅H₁₀BrNO) .

Pharmacological and Functional Studies

  • Antimicrobial Activity :

    • Thiadiazole derivatives (e.g., 3c ) show moderate activity against Escherichia coli (6.0 g/ml) .

    • ADME Profiling : Lipinski’s rule compliance is often evaluated (≤10 HBA, ≤5 HBD) .

  • Cytotoxicity :

    • Compounds like 3g exhibit IC₅₀ values of 24.5 μM against MCF-7 cells .

Comparison of Reaction Conditions

Reaction Type Reagents Conditions Yield Key Products
Multicomponent (Thiazolidinone)Aldehyde, amine, TGA, β-cyclodextrin-SO₃HReflux, catalytic acid HighThiazolidin-4-one
Cyclodehydration (Oxadiazole)Diacylhydrazine, dibromotriphenylphosphoraneMicrowave, solvent-free 63–64%1,3,4-Oxadiazole
RuCl₃-Catalyzed (Benzothiazole)N-arylthioureas, RuCl₃Solvent-free, oxidative Up to 91%2-Aminobenzothiazoles

Challenges and Optimizations

  • Mechanistic Uncertainty : Reaction pathways for oxadiazoles require computational studies (e.g., PM3 calculations) to determine intermediates and electron effects .

  • Efficiency : Traditional methods often involve hazardous reagents, prompting greener alternatives like microwave-assisted synthesis .

While Diamidothiazole derivative 1 is not explicitly covered in the provided literature, the above synthesis strategies, mechanisms, and analytical frameworks for related heterocycles offer a foundational understanding. For compound-specific data, direct experimental studies or synthesis reports would be required.

Scientific Research Applications

Diamidothiazole derivative 1 has a wide range of scientific research applications:

Mechanism of Action

Diamidothiazole derivative 1 can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent used to treat bacterial infections.

    Tiazofurin: An anticancer agent with a different mechanism of action.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Uniqueness: this compound is unique due to its dual amide functional groups, which enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Pharmacological Activities
Compound Class Target Activity IC₅₀/MIC Values Key References
This compound Anticancer (hypothesized) N/A
Imidazo[2,1-b][1,3,4]thiadiazoles Anticancer (MCF-7) 1.2–4.7 µM
Adamantane-Triazoles Antiviral (HSV-1) EC₅₀: 0.8 µM
Benzimidazoles Antifungal MIC: 10–50 µg/mL

Q & A

Q. How can researchers design dose-response studies to minimize off-target effects of this compound?

  • Methodology : Use a logarithmic concentration range (1 nM–100 μM) in cell-based assays. Include counter-screens against non-target proteins (e.g., kinase panels) and primary human cells to assess selectivity. Normalize results to vehicle controls (DMSO <0.1%) .

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